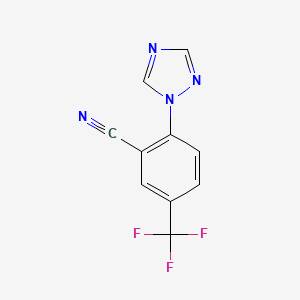
2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile” belongs to the class of organic compounds known as triazoles . Triazoles are a group of five-membered rings that contain three nitrogen atoms and two double bonds . They are planar and aromatic .
Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile derivatives have been synthesized and evaluated for their antimicrobial properties. Research by Al‐Azmi and Mahmoud (2020) demonstrated the successful synthesis of novel triazole derivatives, which were tested and found effective as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Synthesis and Structural Analysis
Studies have focused on the synthesis and structural characterization of triazole-containing compounds. For instance, Conradie et al. (2018) presented the synthesis and X-ray structures of five 2-pyridyl-(1,2,3)-triazole-copper compounds, revealing Jahn–Teller distortion in these compounds (Conradie et al., 2018).
Anticonvulsant Activity
Triazole derivatives have also been evaluated for their anticonvulsant properties. Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles and assessed their anticonvulsant activity, showing excellent results in some compounds (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Hypoxia-Inducible Factor Prolylhydroxylase Domain-1 (PHD-1) Inhibition
Ahmed et al. (2017) identified 4-{[1,2,4]triazolo[1,5-a]pyridin-5-yl}benzonitrile-based inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme, indicating a new avenue for therapeutic applications (Ahmed et al., 2017).
Microwave-Assisted Synthesis
Research by Shaaban (2008) explored the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, demonstrating the potential for efficient synthesis of triazole derivatives (Shaaban, 2008).
Photolysis Studies
Tsuge, Oe, and Tashiro (1977) investigated the photolysis of 1,3,4-oxadiazoles in alcohols, contributing to understanding the photochemical behavior of related triazole compounds (Tsuge, Oe, & Tashiro, 1977).
Tankyrase 1/2 Inhibition
Voronkov et al. (2013) conducted a focused structure-activity relationship study on tankyrase inhibitors, leading to the development of a potent and specific tankyrase 1/2 inhibitor based on a 1,2,4-triazole core (Voronkov et al., 2013).
Anticancer Activity
Kaczor et al. (2013) synthesized and analyzed 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, characterizing its anticancer activity through molecular docking studies (Kaczor et al., 2013).
Wirkmechanismus
The mechanism of action of a compound depends on its intended use. For example, some triazole derivatives are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase . Without specific information on the intended use of “2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile”, it’s hard to predict its mechanism of action.
Eigenschaften
IUPAC Name |
2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4/c11-10(12,13)8-1-2-9(7(3-8)4-14)17-6-15-5-16-17/h1-3,5-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVMWTCBTXFGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

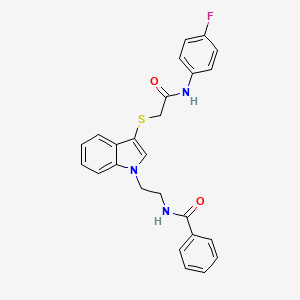
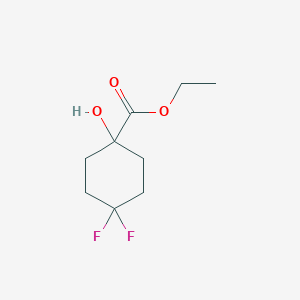
![4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid](/img/structure/B2583264.png)
![N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)

![4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2583268.png)
![2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide](/img/structure/B2583270.png)
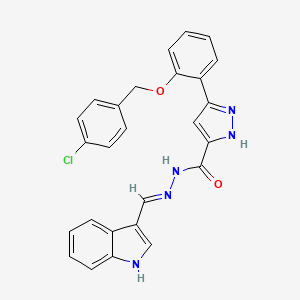
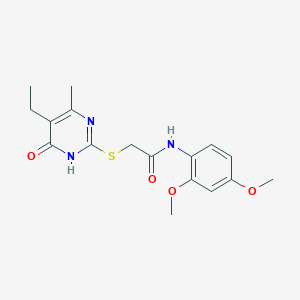
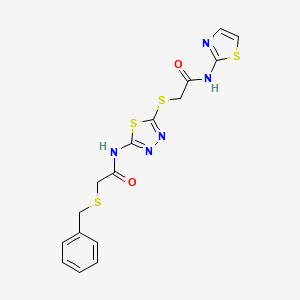
![1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2583275.png)
![3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583277.png)
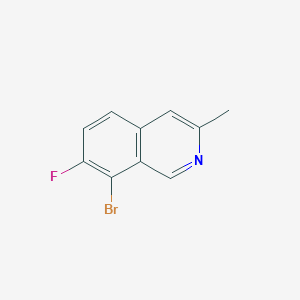
![6-[6-[(2-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2583279.png)